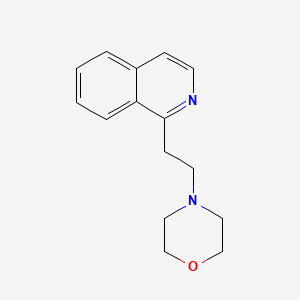

Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

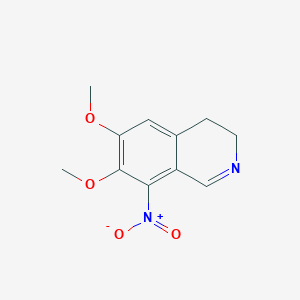

Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus. This compound is known for its unique structure, which includes a morpholine ring attached via an ethyl chain to the isoquinoline core. Isoquinoline derivatives are significant in medicinal chemistry due to their diverse biological activities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives typically involves several methods, including the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, and Pictet-Spengler reaction. For Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-, a common synthetic route involves the reaction of isoquinoline with 2-(4-morpholinyl)ethyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and selectivity. Metal catalysts such as palladium or platinum are used in hydrogenation reactions to produce various isoquinoline derivatives. Additionally, green chemistry approaches, including solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable.

化学反応の分析

Types of Reactions: Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst can convert the compound to its reduced forms.

Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, especially at positions 1 and 3, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine in nitrobenzene for bromination.

Major Products:

Oxidation: Isoquinoline N-oxide derivatives.

Reduction: Reduced isoquinoline derivatives.

Substitution: Halogenated isoquinoline derivatives.

科学的研究の応用

イソキノリン, 1-(2-(4-モルホリニル)エチル)- は、科学研究においていくつかの応用があります。

化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されています。

生物学: 抗菌作用や抗がん作用を持つ生物活性化合物としての可能性を研究されています。

医学: 特に特定の酵素や受容体を標的とする新しい医薬品の開発における役割が調査されています。

産業: 染料、顔料、その他の工業用化学品の製造に使用されています。

作用機序

イソキノリン, 1-(2-(4-モルホリニル)エチル)- の作用機序は、様々な分子標的との相互作用を含みます。この化合物は、特定の酵素や受容体に結合し、その活性を調節することができます。例えば、がん細胞の増殖に関与する特定の酵素を阻害し、腫瘍の増殖を抑制する可能性があります。モルホリン環は、生物分子との相互作用能力を高め、その有効性を高めます。

類似化合物との比較

イソキノリン, 1-(2-(4-モルホリニル)エチル)- は、次のような他のイソキノリン誘導体と比較することができます。

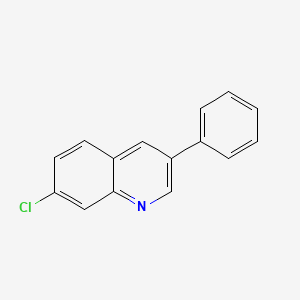

キノリン: モルホリン環がないため、構造は似ていますが、生物学的応用では汎用性が劣ります。

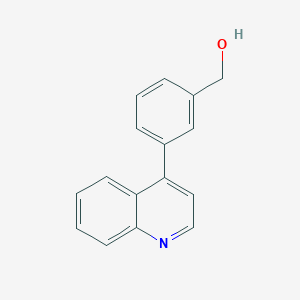

1-ベンジルイソキノリン: モルホリン環ではなく、ベンジル基を含み、異なる生物活性をもたらします。

パパベリン: 血管拡張作用を持つ天然のイソキノリンアルカロイドで、薬理作用が異なります。

イソキノリン, 1-(2-(4-モルホリニル)エチル)- のユニークさは、モルホリン環にあります。これは、生物学的標的との相互作用を強化し、医薬品化学において貴重な化合物になります。

特性

CAS番号 |

126921-47-9 |

|---|---|

分子式 |

C15H18N2O |

分子量 |

242.32 g/mol |

IUPAC名 |

4-(2-isoquinolin-1-ylethyl)morpholine |

InChI |

InChI=1S/C15H18N2O/c1-2-4-14-13(3-1)5-7-16-15(14)6-8-17-9-11-18-12-10-17/h1-5,7H,6,8-12H2 |

InChIキー |

RFRSPLDAHWHJGQ-UHFFFAOYSA-N |

正規SMILES |

C1COCCN1CCC2=NC=CC3=CC=CC=C32 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11872498.png)

![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)

![N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide](/img/structure/B11872527.png)